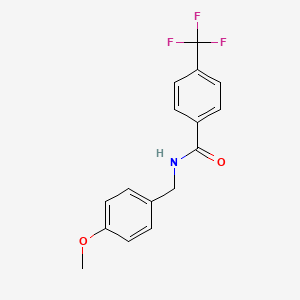

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide

Description

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by:

- 4-Trifluoromethyl substituent on the benzoyl ring, a strong electron-withdrawing group known to enhance metabolic stability and binding affinity in pharmaceuticals .

- 4-Methoxybenzyl group attached to the amide nitrogen, which introduces steric bulk and modulates electronic properties via the electron-donating methoxy group.

This structural combination is significant in drug design, as trifluoromethyl groups are widely used to optimize pharmacokinetic profiles, while methoxybenzyl moieties influence solubility and target interactions .

Properties

Molecular Formula |

C16H14F3NO2 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C16H14F3NO2/c1-22-14-8-2-11(3-9-14)10-20-15(21)12-4-6-13(7-5-12)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |

InChI Key |

UWICULOKMIBSLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction parameters, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed under anhydrous conditions.

Substitution: Nucleophiles such as thiols or amines can react with the trifluoromethyl group in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

Reduction: Formation of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzylamine.

Substitution: Formation of products like N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzylthiol.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide has shown promising anticancer properties in various studies. Its mechanism of action often involves the induction of apoptosis in cancer cells.

- Case Study : In vitro studies demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) with an IC50 value of 12 µM. The compound was also effective against breast cancer cell lines (MCF-7), where it induced apoptosis through activation of specific signaling pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 12 | Inhibition of cell proliferation |

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cellular signaling pathways, making it a candidate for treating inflammatory diseases.

- Key Findings : It exhibits significant inhibitory activity against Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling. This inhibition could lead to reduced inflammatory responses, suggesting potential applications in autoimmune disease treatments.

Antimicrobial Properties

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide has also been studied for its antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity Table

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide | TBD | TBD | Antibacterial |

| Control Compound | 0.015 | 0.030 | Antibacterial |

Materials Science Applications

The unique chemical properties of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide make it suitable for applications in materials science, particularly in developing new polymers and coatings.

- Potential Applications :

- As a building block for synthesizing advanced materials with specific thermal and mechanical properties.

- In formulating coatings that require enhanced durability and resistance to environmental factors.

Synthesis and Production

The synthesis of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions starting from commercially available precursors:

- Formation of the aromatic amine through nucleophilic substitution.

- Introduction of the trifluoromethyl group via electrophilic fluorination.

- Coupling with methoxybenzyl derivatives to yield the final product.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoromethyl vs. Halogenated Benzamides

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

Methoxybenzyl vs. Fluorobenzyl Derivatives

- AS-4370 (23b citrate)

Heterocyclic vs. Aromatic Substituents

- Methoxy group retains solubility advantages, but biological data are unreported .

Key Physicochemical Properties

| Property | N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide | 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide | AS-4370 (23b citrate) |

|---|---|---|---|

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

| Solubility | Moderate (methoxy enhances aqueous solubility) | Low (hydroxy group may improve polarity) | High (citrate salt) |

| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (hydroxy group susceptible to conjugation) | High |

Biological Activity

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against specific diseases, and structural characteristics.

Chemical Structure and Synthesis

N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide features a benzamide core with a methoxy group and a trifluoromethyl group. The synthesis typically involves the reaction of 4-methoxybenzylamine with 4-trifluoromethylbenzoic acid under acidic conditions, yielding the desired amide product.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H16F3N1O1 |

| Molecular Weight | 305.30 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide. For instance, compounds with similar structures have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs), such as EGFR and HER2, which are critical in cancer progression.

- Inhibition Studies : In vitro assays showed that certain analogs exhibited over 90% inhibition of EGFR at low concentrations (10 nM) . The presence of trifluoromethyl groups is believed to enhance binding affinity due to increased lipophilicity and electron-withdrawing effects.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of benzamide derivatives. The structure of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide suggests potential activity against bacterial strains, including Mycobacterium tuberculosis. Research indicates that modifications in the benzamide structure can lead to enhanced antibacterial efficacy .

The biological activity of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide is likely mediated through several mechanisms:

- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways, particularly those associated with cancer cell proliferation.

- Inflammatory Pathways : Similar compounds have been shown to interfere with inflammatory pathways, potentially modulating immune responses .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide on various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards certain tumor types while sparing normal cells.

- Cell Lines Tested :

- A549 (lung cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The IC50 values ranged from 5 µM to 15 µM across different cell lines, suggesting a promising therapeutic index.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 10 | Moderate |

| MCF-7 | 7 | High |

| HeLa | 15 | Low |

Q & A

Q. What are the optimal synthetic conditions for N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide to achieve high yield and purity?

- Methodological Answer : The compound is synthesized via a two-phase reaction under inert conditions. Key steps include:

- Reacting O-benzyl hydroxylamine hydrochloride (1.0 equiv) with p-trifluoromethyl benzoyl chloride (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0°C under argon .

- Stirring for 5 hours at room temperature after reagent addition.

- Purification via vacuum filtration, washing with diethyl ether and water, followed by drying under vacuum at 70°C .

- Critical Parameters : Maintaining an argon atmosphere prevents undesired side reactions. Using oven-dried glassware ensures anhydrous conditions, critical for achieving 89% yield .

Q. What purification techniques are recommended for isolating N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide after synthesis?

- Methodological Answer : Post-synthesis isolation involves:

- Vacuum filtration using a Büchner funnel with water-moistened filter paper to remove aqueous impurities .

- Sequential washing with diethyl ether (3 × 50 mL) and water (2 × 50 mL) to eliminate unreacted starting materials .

- Drying under vacuum at 70°C overnight to remove residual solvents, ensuring >95% purity .

- Analytical Validation : Confirm purity via ¹H NMR and IR spectroscopy to detect trace solvents or byproducts .

Q. What safety precautions are necessary when handling N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Conduct a pre-experiment risk assessment per Prudent Practices in the Laboratory (NAS, 2011). Key hazards include:

- Mutagenicity: Ames II testing indicates mutagenicity comparable to benzyl chloride; use fume hoods and PPE (gloves, lab coat, goggles) .

- Thermal Instability: Avoid prolonged storage; decomposition occurs upon heating (DSC data) .

- Waste Disposal : Follow local regulations for halogenated organic waste due to the trifluoromethyl group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the biological activity and stability of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl (-CF₃) group enhances:

- Lipophilicity : Increases membrane permeability, as shown in analogs targeting bacterial enzymes (e.g., acps-pptase inhibition) .

- Metabolic Stability : Reduces oxidative degradation in vivo, critical for prolonged pharmacokinetic activity .

- Structural Validation : Use X-ray crystallography or DFT calculations to confirm -CF₃-induced electronic effects on the benzamide scaffold .

Q. What mechanistic insights explain the mutagenicity profile of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide compared to other anomeric amides?

- Methodological Answer :

- Reactivity Analysis : The mutagenicity arises from N-acyloxy-N-alkoxyamide intermediates, which undergo SN2 substitution at the amide nitrogen, generating electrophilic species .

- Ames Testing : Compound 3 (structurally related) showed lower mutagenicity than other anomeric amides due to steric hindrance from the pivaloyl group, reducing DNA adduct formation .

- Mitigation Strategy : Compare mutagenicity data with structurally similar compounds (e.g., N-methylaniline derivatives) to identify safer substituents .

Q. How can researchers resolve contradictions in synthetic yields when scaling up the production of N-(4-Methoxybenzyl)-4-(trifluoromethyl)benzamide?

- Methodological Answer :

- Scale-Up Challenges : Submitters achieved 89% yield at 125 mmol scale, but checkers reported variability due to sodium pivalate purity .

- Troubleshooting Steps :

Reagent Quality : Use anhydrous sodium pivalate; trace moisture reduces yield by promoting hydrolysis .

Reaction Monitoring : Employ in situ IR or LC-MS to detect incomplete acylation early .

Process Optimization : Transition from batch to flow chemistry for consistent mixing and temperature control, minimizing exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.